molecular formula C8H3ClN2S B1592160 2-Chlorobenzothiazole-6-carbonitrile CAS No. 80945-83-1

2-Chlorobenzothiazole-6-carbonitrile

Cat. No. B1592160
CAS RN: 80945-83-1
M. Wt: 194.64 g/mol
InChI Key: DHBTVASVKVLZBJ-UHFFFAOYSA-N
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Description



  • 2-Chlorobenzothiazole-6-carbonitrile (CAS Number: 80945-83-1) is a chemical compound with the IUPAC name 2-chloro-1,3-benzothiazole-6-carbonitrile .

  • It is an off-white to yellow-brown solid.

  • The molecular formula is C8H3ClN2S , and the molecular weight is 194.64 g/mol .

  • The compound is used in various synthetic and medicinal applications.





  • Synthesis Analysis



    • The synthesis of 2-chlorobenzothiazole-6-carbonitrile can be achieved through different methods. One such method involves the reaction of 4-aminobenzonitrile with ammonium rhodanate in the presence of glacial acetic acid and bromine .

    • The resulting product is then further processed to obtain the desired compound.





  • Molecular Structure Analysis



    • The molecular structure of 2-chlorobenzothiazole-6-carbonitrile consists of a benzothiazole ring with a chlorine substituent at the 2nd position and a cyano group at the 6th position.

    • The 2nd position of benzothiazole is crucial for its biological activity.





  • Chemical Reactions Analysis



    • The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and other transformations.

    • Its reactivity at the 2nd position makes it a versatile scaffold for pharmaceutical chemistry.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified.

    • Boiling Point : Not specified.

    • Solubility : Moderately soluble in water.

    • Log P (Partition Coefficient) : Ranges from 1.41 to 3.72, indicating moderate lipophilicity.

  • Scientific Research Applications

    • Corrosion Inhibition Performance : Pyranopyrazole derivatives, including those related to 2-Chlorobenzothiazole-6-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in HCl solutions. These studies include weight loss measurement, electrochemical techniques, and theoretical studies using Density Functional Theory (DFT). These inhibitors show high efficiency, with the potential for industrial applications in corrosion protection (Yadav et al., 2016).

    • Ring Transformations in Chemistry : Research on the cyclisation reactions of various compounds, including those structurally similar to 2-Chlorobenzothiazole-6-carbonitrile, has been conducted. This research is significant for understanding the transformation mechanisms in organic chemistry and can lead to the development of new synthetic methodologies (Kalogirou et al., 2015).

    • Chemical Reactivity Studies : Studies on the chemical reactivity of compounds related to 2-Chlorobenzothiazole-6-carbonitrile with different nucleophilic reagents have been conducted. These studies provide insights into the formation of various heterocyclic systems, which are crucial in the field of organic synthesis (Ibrahim & El-Gohary, 2016).

    • Nucleophilicity Assessments : Investigations into the nitrogen and carbon nucleophilicities of compounds, including 2-aminothiazoles, have been carried out. Such studies are essential for understanding the reactivity of these compounds in various chemical reactions (Forlani et al., 2006).

    • Supramolecular Interactions : The supramolecular interactions of 1,2,3-triazoles, which are structurally related to 2-Chlorobenzothiazole-6-carbonitrile, have been extensively researched. These studies are significant for applications in supramolecular and coordination chemistry, as well as in fields like catalysis and photochemistry (Schulze & Schubert, 2014).

    • Development of Insensitive High Explosives : Research has been conducted on triazolotriazine carbonitriles, leading to the development of new insensitive high explosives. This research is crucial for safety in materials handling and storage (Snyder et al., 2017).

    Safety And Hazards

    The compound is classified as a warning substance with hazard statements related to ingestion, skin irritation, and respiratory effects.



  • Future Directions



    • Researchers should continue investigating the biological activity and potential therapeutic applications of this compound.

    • Further studies can explore modifications at the 2nd position to enhance its pharmacological properties.




    properties

    IUPAC Name

    2-chloro-1,3-benzothiazole-6-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DHBTVASVKVLZBJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1C#N)SC(=N2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H3ClN2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30621202
    Record name 2-Chloro-1,3-benzothiazole-6-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30621202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chlorobenzothiazole-6-carbonitrile

    CAS RN

    80945-83-1
    Record name 2-Chloro-1,3-benzothiazole-6-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30621202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a mixture of 4-aminobenzonitrile (23.6 g, 0.2 mol) and ammonium rhodanate (30.4 g, 0.4 mol) was added glacial acetic acid (600 mL) and the resulting solution was cooled to 13.5° C. on an ice-bath. A mixture of bromine and glacial acetic acid was added drop-wise and slowly. The resulting mixture was stirred for 1 hour at 13.5° C. and filtered. The filter cake was washed with glacial acetic (6×100 mL) and placed in hot water (1000 mL) with stirring. The mixture was filtered and pH of the filtrate was adjusted to 7 with a saturated sodium carbonate solution. The precipitate was isolated and dried to give 19.5 g (56%) of 2-amino-benzothiazole-6-carbonitrile. A mixture of concentrated hydrochloric acid (113 mL) and water (52 mL) was heated at 90° C. while 2-aminobenzothiazole-6-carbonitrile (19 g, 0.108 mol) was added. The mixture was cooled to −5° C. on an ice-bath and a solution of sodium nitrite (7.72 g, 0.112 mol) in water (20 mL) was added drop-wise, keeping the temperature below than 0° C. When addition was complete the mixture was stirred for 0.5 hour and a solution of CuCl2 (16 g) in water (108 mL) was added drop-wise. When addition was complete the mixture was stirred for 10 min, and the ice-bath was removed. Stirring was continued for 2 h and the mixture was cooled to room temperature. The mixture was filtered and the solid was washed to neutrality with water and dried. This afforded 12.8 g (61%) of 2-chlorobenzothiazole-6-carbonitrile. 1H-NMR δ 8.14 (s, 1H), 8.03 (d, 1H), 7.75 (d, 1H).
    Quantity
    113 mL
    Type
    reactant
    Reaction Step One
    Name
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    52 mL
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    19 g
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    7.72 g
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step Three
    [Compound]
    Name
    CuCl2
    Quantity
    16 g
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    108 mL
    Type
    solvent
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    The title compound was prepared from 4-amino-3-chlorobenzonitrile via 2-mercapto-1,3-benzothiazole-6-carbonitrile as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 120° C. for 12 h.
    Quantity
    0 (± 1) mol
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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